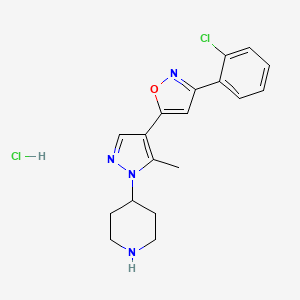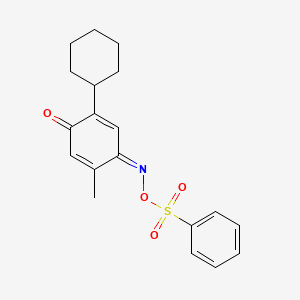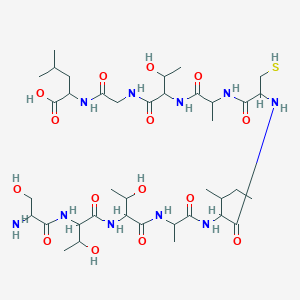
H-DL-Ser-DL-xiThr-DL-xiThr-DL-Ala-DL-xiIle-DL-Cys-DL-Ala-DL-xiThr-Gly-DL-Leu-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
H-DL-Ser-DL-xiThr-DL-xiThr-DL-Ala-DL-xiIle-DL-Cys-DL-Ala-DL-xiThr-Gly-DL-Leu-OH is a deubiquitinating enzyme that plays a crucial role in the regulation of protein ubiquitination. Ubiquitination is a post-translational modification where ubiquitin molecules are attached to a substrate protein, influencing its stability, activity, and localization. This compound specifically removes ubiquitin from histone proteins H2A and H2B, thereby regulating various cellular processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of ubiquitin specific protease 3 fragment typically involves recombinant DNA technology. The gene encoding the enzyme is cloned into an expression vector, which is then introduced into a suitable host cell, such as Escherichia coli. The host cells are cultured under specific conditions to express the enzyme, which is subsequently purified using affinity chromatography techniques .
Industrial Production Methods: Industrial production of ubiquitin specific protease 3 fragment follows similar principles but on a larger scale. Fermentation tanks are used to culture the host cells, and downstream processing involves cell lysis, protein extraction, and purification using high-performance liquid chromatography (HPLC) or other advanced purification methods .
Análisis De Reacciones Químicas
Types of Reactions: H-DL-Ser-DL-xiThr-DL-xiThr-DL-Ala-DL-xiIle-DL-Cys-DL-Ala-DL-xiThr-Gly-DL-Leu-OH primarily undergoes hydrolysis reactions, where it cleaves the isopeptide bond between ubiquitin and the substrate protein. This reaction is facilitated by the enzyme’s catalytic domain, which contains a cysteine residue that acts as a nucleophile .
Common Reagents and Conditions: The hydrolysis reaction typically requires a buffer solution with a pH range of 7.0 to 8.0, containing reducing agents such as dithiothreitol (DTT) to maintain the enzyme’s active site in a reduced state. The reaction is carried out at physiological temperatures (37°C) to mimic cellular conditions .
Major Products: The primary product of the hydrolysis reaction is free ubiquitin and the deubiquitinated substrate protein. These products can be further analyzed using mass spectrometry or Western blotting techniques to confirm the removal of ubiquitin .
Aplicaciones Científicas De Investigación
H-DL-Ser-DL-xiThr-DL-xiThr-DL-Ala-DL-xiIle-DL-Cys-DL-Ala-DL-xiThr-Gly-DL-Leu-OH has a wide range of applications in scientific research:
Chemistry: It is used to study the mechanisms of ubiquitination and deubiquitination, providing insights into protein regulation and stability.
Biology: The enzyme is crucial for understanding cellular processes such as DNA repair, cell cycle regulation, and signal transduction.
Mecanismo De Acción
H-DL-Ser-DL-xiThr-DL-xiThr-DL-Ala-DL-xiIle-DL-Cys-DL-Ala-DL-xiThr-Gly-DL-Leu-OH exerts its effects by specifically recognizing and binding to ubiquitinated histone proteins H2A and H2B. The enzyme’s catalytic domain contains a cysteine residue that attacks the isopeptide bond between ubiquitin and the substrate, leading to the release of free ubiquitin. This deubiquitination process regulates various cellular pathways, including chromatin remodeling, gene expression, and DNA damage response .
Comparación Con Compuestos Similares
H-DL-Ser-DL-xiThr-DL-xiThr-DL-Ala-DL-xiIle-DL-Cys-DL-Ala-DL-xiThr-Gly-DL-Leu-OH is part of a larger family of deubiquitinating enzymes known as ubiquitin specific proteases. Similar compounds include:
Ubiquitin specific protease 7 (USP7): Involved in the regulation of the p53 tumor suppressor pathway.
Ubiquitin specific protease 14 (USP14): Plays a role in proteasome function and protein degradation.
Ubiquitin specific protease 9X (USP9X): Implicated in cell signaling and apoptosis.
What sets ubiquitin specific protease 3 fragment apart is its specific activity towards histone proteins H2A and H2B, making it a unique tool for studying chromatin dynamics and gene regulation .
Propiedades
Fórmula molecular |
C38H68N10O15S |
|---|---|
Peso molecular |
937.07 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-N-[(1R,2S)-2-aminocyclohexyl]-6-N-(3-chlorophenyl)-9-ethylpurine-2,6-diamine;dihydrochloride](/img/structure/B1150263.png)
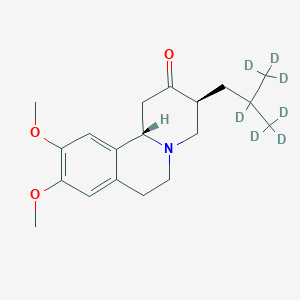
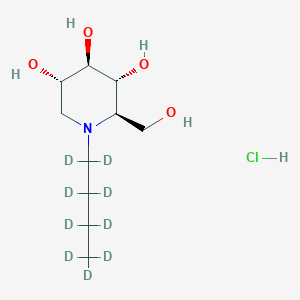

![trisodium;[(2R,3S,4S,5R)-3,4-dihydroxy-5-(4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methoxy-(phosphonatomethyl)phosphinate](/img/structure/B1150278.png)

